2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide
Description
This compound features a piperazine core substituted with a 3-chlorophenyl group at the 4-position and an acetamide moiety linked to a 2-methoxy-5-methylphenyl group. The 3-chlorophenyl group enhances lipophilicity and receptor binding affinity, while the 2-methoxy-5-methylphenyl substituent may influence metabolic stability and selectivity.
Properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O2/c1-15-6-7-19(26-2)18(12-15)22-20(25)14-23-8-10-24(11-9-23)17-5-3-4-16(21)13-17/h3-7,12-13H,8-11,14H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJWAMJPDUZJWLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Pathways and Reaction Mechanisms
Core Retrosynthetic Analysis
The target compound comprises three structural domains:
- 3-Chlorophenyl-piperazine core : Provides receptor-binding affinity due to its conformational flexibility and electron-withdrawing substituents.
- Acetamide linker : Serves as a spacer modulating molecular interactions.
- 2-Methoxy-5-methylphenyl group : Enhances lipophilicity and metabolic stability.
Retrosynthetically, the molecule dissects into:
- 1-(3-Chlorophenyl)piperazine
- 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide
Stepwise Synthesis Protocol
Preparation of 1-(3-Chlorophenyl)piperazine (Intermediate A)
Methodology :
- Starting materials : Bis(2-chloroethyl)amine hydrochloride and 3-chloroaniline.
- Reaction : Cyclocondensation in xylene at 140–145°C for 8–12 hr, catalyzed by para-toluenesulfonic acid (PTSA).
- Workup : Crystallization at 0–5°C yields off-white crystals (84.6% yield).
Optimization :
- Solvent selection : Xylene enables azeotropic water removal, driving imine formation.
- Catalyst loading : 3 wt% PTSA minimizes side reactions while maintaining reaction rate.
Synthesis of 2-Chloro-N-(2-methoxy-5-methylphenyl)acetamide (Intermediate B)
Procedure :
- Acylation : React 2-methoxy-5-methylaniline with chloroacetyl chloride in dichloromethane (DCM) at 0°C.
- Stoichiometry : 1:1.2 molar ratio of aniline to acyl chloride ensures complete conversion.
- Isolation : Extract with NaHCO₃, dry over MgSO₄, and recrystallize from ethanol/water (72% yield).
Key Data :
Coupling of Intermediates A and B
Conditions :
- Solvent : Anhydrous acetonitrile.
- Base : K₂CO₃ (2.5 eq) to scavenge HCl.
- Temperature : Reflux at 80°C for 14 hr.
Mechanism : Nucleophilic substitution (SN2) at the chloroacetamide’s methylene group by piperazine’s secondary amine.
Yield Optimization :
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Reaction Time | 14 hr | 89% |
| Solvent Volume | 15 mL/g | Maximizes solubility |
| Catalyst (KI) | 0.1 eq | Accelerates substitution |
Alternative Synthetic Routes
Reductive Amination Approach
- Intermediate : 2-Oxo-N-(2-methoxy-5-methylphenyl)acetamide reacted with 1-(3-chlorophenyl)piperazine using NaBH₃CN in MeOH.
- Advantage : Avoids halogenated reagents; suitable for scale-up.
- Yield : 78% after column chromatography (SiO₂, EtOAc/hexane).
Microwave-Assisted Synthesis
Process Optimization and Green Chemistry
Catalyst Recycling
Characterization and Analytical Data
Spectroscopic Profiles
Challenges and Troubleshooting
Common Side Reactions
Scale-Up Considerations
Kilo-Lab Protocol
Chemical Reactions Analysis
Formation of the Acetamide Linkage
The acetamide group is introduced via nucleophilic acyl substitution. Chloroacetyl chloride reacts with 2-methoxy-5-methylaniline to form N-(2-methoxy-5-methylphenyl)chloroacetamide, which subsequently couples with the piperazine intermediate:
Reaction Pathway
-
2-Methoxy-5-methylaniline + Chloroacetyl chloride → Chloroacetamide intermediate
-
Chloroacetamide intermediate + 1-(3-chlorophenyl)piperazine → Target compound
| Reaction Parameters | Details | Source |
|---|---|---|
| Coupling Solvent | Dichloromethane (DCM) or THF | |
| Base | Triethylamine (TEA) | |
| Temperature | Room temperature to 60°C | |
| Yield Optimization | Excess piperazine (1.2–1.5 equiv) |
The reaction is sensitive to moisture, requiring anhydrous conditions to prevent hydrolysis of the chloroacetamide .
Over-Alkylation of Piperazine
Piperazine’s two nitrogen atoms may both react with chloroacetamide, forming a bis-substituted byproduct. This is mitigated by using a 1:1 molar ratio of piperazine to chloroacetamide .
Hydrolysis of Acetamide
Under acidic or basic conditions, the acetamide bond may hydrolyze to form carboxylic acid derivatives:
Example
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide + H₂O → 2-[4-(3-Chlorophenyl)piperazin-1-yl]acetic acid + 2-methoxy-5-methylaniline
This side reaction is minimized by avoiding aqueous workup at extreme pH levels .
Structural Modifications and Derivatives
The compound serves as a scaffold for synthesizing analogs with varied biological activity. Notable modifications include:
Electron-withdrawing substituents (e.g., Cl, Br) on the phenyl ring enhance stability and receptor affinity, as shown in SAR studies .
Reaction Optimization Data
Critical parameters for high-purity synthesis:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Piperazine Purity | ≥98% | Increases yield by 15–20% |
| Reaction Time | 18–24 hours | Ensures >90% conversion |
| Purification Method | Column chromatography | Reduces byproducts to <2% |
Recrystallization in ethanol/water (3:1) achieves >95% purity .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that piperazine derivatives, including 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide, exhibit significant anticancer activity. This compound has shown efficacy against various cancer cell lines, including:
| Cell Line | Percent Growth Inhibition (PGI) |
|---|---|
| SNB-19 | 86.61% |
| OVCAR-8 | 85.26% |
| NCI-H40 | 75.99% |
| HOP-92 | 67.55% |
| MDA-MB-231 | 56.53% |
These findings suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for further development as an anticancer agent .
Neuropharmacological Effects
Piperazine derivatives are also known for their neuropharmacological effects, particularly in the treatment of psychiatric disorders. The presence of the piperazine moiety allows for interactions with various neurotransmitter systems, including serotonin and dopamine receptors. Preliminary studies indicate that this compound may have anxiolytic and antidepressant-like effects, warranting further investigation into its mechanisms of action and therapeutic potential .
Synthesis and Development
The synthesis of this compound typically involves several steps:
- Formation of the Piperazine Ring : This can be achieved through a Mannich reaction involving piperazine and appropriate aldehydes.
- Chlorophenyl Substitution : The introduction of the chlorophenyl group is done via halogenation reactions.
- Acylation : The final acylation step involves reacting the piperazine derivative with 2-methoxy-5-methylphenylacetyl chloride.
Optimizations in reaction conditions can enhance yield and purity in industrial settings .
Study on Anticancer Efficacy
A recent study evaluated the anticancer effects of various piperazine derivatives, including the target compound. The results demonstrated that compounds with similar structural characteristics exhibited notable cytotoxicity against human cancer cell lines, reinforcing the potential of this class of compounds in cancer therapy .
Neuropharmacological Research
Another study investigated the neuropharmacological properties of piperazine derivatives in animal models. The findings suggested that compounds with similar structures could modulate anxiety and depressive behaviors, indicating their potential utility in treating mood disorders .
Mechanism of Action
The mechanism of action of 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Modifications and Implications
Pharmacological Activity Profiles
- Antimicrobial Activity : Acetamide derivatives with sulfonyl or thiazole groups (e.g., compounds 47–50 in ) exhibit strong antimicrobial effects. The target compound lacks these groups, suggesting a different therapeutic focus .
- Anti-inflammatory Activity : Thiazolidinedione-containing analogs (e.g., compounds 73–75 in ) show potent anti-inflammatory effects via PPAR-γ modulation. The target compound’s piperazine core may instead target inflammatory cytokines or neurotransmitter pathways .
Pharmacokinetic Considerations
- Metabolic Stability : The 2-methoxy and 5-methyl groups on the target’s phenyl ring may reduce cytochrome P450-mediated oxidation compared to nitro or sulfonyl substituents () .
- Solubility : Compounds with polar groups (e.g., sulfonyl in ) exhibit higher aqueous solubility, whereas the target compound’s lipophilic groups may favor tissue distribution .
Biological Activity
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)acetamide is a synthetic compound belonging to the piperazine derivative class, which is known for a wide range of biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C20H24ClN3O2
- Molecular Weight : 363.88 g/mol
This structure features a piperazine ring, which is crucial for its biological activity, along with a chlorophenyl and methoxy-substituted phenyl group that contribute to its pharmacokinetic properties.
Antipsychotic and Neuropharmacological Effects
Research indicates that compounds with similar structures exhibit significant affinity for dopamine receptors, particularly the D4 subtype. For instance, derivatives of piperazine have been shown to possess high selectivity for the D4 receptor with IC50 values as low as 0.057 nM, suggesting potential antipsychotic effects through modulation of dopaminergic signaling pathways .
Anticancer Activity
Several studies have explored the anticancer potential of piperazine derivatives. The compound has been evaluated in vitro against various cancer cell lines. For example, compounds structurally related to this compound demonstrated notable cytotoxicity against colon carcinoma cells (HCT-15) and other tumor types . The mechanisms underlying this activity often involve induction of apoptosis and inhibition of cell proliferation.
Antimicrobial Properties
Piperazine derivatives have also been investigated for their antimicrobial properties. The presence of halogenated phenyl groups has been correlated with enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This suggests that modifications to the phenyl ring can significantly influence the compound's antimicrobial potency .
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : High affinity for dopamine D4 receptors may mediate antipsychotic effects.
- Enzyme Inhibition : Potential inhibition of enzymes involved in cancer cell metabolism or signaling pathways.
- Cell Cycle Disruption : Induction of apoptosis in cancer cells through disruption of cell cycle regulation.
Study 1: Antipsychotic Effects
In a study examining the binding affinity of various piperazine derivatives, it was found that modifications similar to those in this compound resulted in enhanced selectivity for dopamine receptors, particularly D4, which is implicated in mood regulation and psychotic disorders .
Study 2: Anticancer Screening
A recent screening identified this compound as part of a library that exhibited significant cytotoxicity against multiple cancer cell lines, highlighting its potential as an anticancer agent. Further SAR (structure-activity relationship) studies indicated that specific substitutions on the piperazine ring could enhance its efficacy .
Q & A
Q. Table 1: Reaction Condition Optimization
| Step | Solvent | Temp (°C) | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|---|
| Piperazine functionalization | DMF | 80 | Pd(OAc)₂/Xantphos | 65–75 | |
| Acetamide coupling | DCM | RT | EDCI/HOBt | 70–85 |
Yield improvements rely on solvent polarity (DMF vs. DCM), catalyst selection, and inert atmosphere use. TLC monitoring (eluent: ethyl acetate/hexane 3:7) ensures intermediate purity .
Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?
Basic Research Question
Critical techniques include:
- ¹H/¹³C NMR : Confirm piperazine ring protons (δ 2.5–3.5 ppm), aromatic protons (δ 6.8–7.4 ppm), and acetamide carbonyl (δ ~170 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 373.886 (calc. for C₂₀H₂₄ClN₃O₂) .
- IR Spectroscopy : Identify N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) .
Q. Table 2: Key Spectral Markers
| Technique | Key Peaks/Signals | Structural Assignment |
|---|---|---|
| ¹H NMR | δ 3.72 (s, 3H, OCH₃) | Methoxy group |
| ¹³C NMR | δ 168.5 (C=O) | Acetamide carbonyl |
| HRMS | 373.886 [M+H]⁺ | Molecular formula confirmation |
How can researchers resolve discrepancies between in vitro and in vivo pharmacological data for this compound?
Advanced Research Question
Discrepancies often arise from:
- Bioavailability Issues : Poor solubility or metabolic instability.
- Metabolite Interference : Phase I/II metabolites may exhibit antagonistic effects.
Q. Methodological Approach :
Pharmacokinetic Profiling : Measure plasma concentration-time curves (LC-MS/MS) to assess absorption and half-life .
Metabolite Identification : Use hepatic microsomes or S9 fractions to identify active/inactive metabolites .
Tissue Distribution Studies : Radiolabel the compound (³H/¹⁴C) to quantify organ-specific accumulation .
Example : If in vitro IC₅₀ for serotonin receptor binding is 10 nM but in vivo efficacy requires higher doses, check for plasma protein binding (>95% binding reduces free drug concentration) .
What computational strategies are used to model interactions between this compound and biological targets (e.g., serotonin receptors)?
Advanced Research Question
Molecular Docking : Use AutoDock Vina with receptor PDB structures (e.g., 5-HT₁A, PDB: 7E2Z). The 3-chlorophenyl group shows π-π stacking with Phe362, while the acetamide forms hydrogen bonds with Asp116 .
Molecular Dynamics (MD) : Simulate ligand-receptor complexes (100 ns trajectories) to assess binding stability (RMSD < 2 Å) .
QSAR Modeling : Correlate substituent electronegativity (e.g., Cl vs. F) with binding affinity (pIC₅₀) .
Q. Table 3: Docking Scores vs. Experimental Data
| Substituent | Docking Score (kcal/mol) | Experimental pIC₅₀ |
|---|---|---|
| 3-Cl | -9.2 | 8.1 |
| 4-F | -8.5 | 7.3 |
How do structural modifications (e.g., substituent changes on the phenyl ring) affect this compound’s biological activity?
Advanced Research Question
SAR Insights :
Q. Table 4: Substituent-Activity Relationships
| Substituent Position | Bioactivity (5-HT₁A Ki, nM) | Solubility (µg/mL) |
|---|---|---|
| 3-Cl | 12 ± 2 | 15 |
| 4-F | 45 ± 5 | 30 |
| 2-OCH₃ | 18 ± 3 | 25 |
Replacing 3-Cl with 4-F reduces affinity but increases solubility, highlighting a trade-off .
What protocols ensure the compound’s stability under physiological conditions during bioactivity assays?
Basic Research Question
pH Stability : Perform stress testing in buffers (pH 1–9) at 37°C. LC-MS monitors degradation products (e.g., hydrolysis of acetamide to carboxylic acid) .
Light Sensitivity : Store solutions in amber vials; UV-Vis spectroscopy tracks photodegradation (λmax shifts >5 nm indicate instability) .
Thermal Stability : TGA/DSC analysis reveals decomposition onset temperatures (>150°C for solid form) .
How should researchers validate analytical methods for quantifying this compound in biological matrices?
Advanced Research Question
Validation Parameters (ICH Guidelines) :
- Linearity : R² > 0.99 over 1–1000 ng/mL (LC-MS/MS).
- Precision/Accuracy : Intra-day RSD < 10%, recovery 85–115% .
- LOD/LOQ : LOD = 0.3 ng/mL, LOQ = 1 ng/mL .
Example : Spike plasma samples with deuterated internal standards (e.g., d₄-acetamide) to correct matrix effects .
What in vitro and in vivo toxicology assays are recommended for preclinical evaluation?
Advanced Research Question
Cytotoxicity : MTT assay in HepG2 cells (IC₅₀ > 100 µM suggests low toxicity) .
hERG Inhibition : Patch-clamp assays (IC₅₀ > 10 µM reduces cardiac risk) .
Rodent Acute Toxicity : Single-dose LD₅₀ > 500 mg/kg (OECD 423) .
Q. Table 5: Toxicity Profile
| Assay | Result | Threshold |
|---|---|---|
| HepG2 IC₅₀ | 120 µM | >100 µM |
| hERG IC₅₀ | 25 µM | >10 µM |
| Mouse LD₅₀ | 650 mg/kg | >500 mg/kg |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
